Structural Elucidation and Synthetic Utility of Methyl 3-bromofuran-2-carboxylate
Structural Elucidation and Synthetic Utility of Methyl 3-bromofuran-2-carboxylate
CAS 59786-31-1 | Technical Whitepaper
Executive Summary
Methyl 3-bromofuran-2-carboxylate (CAS 59786-31-1) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike its thermodynamic isomer (methyl 5-bromofuran-2-carboxylate), the 3-bromo derivative provides a unique vector for cross-coupling reactions adjacent to the carbonyl core, enabling the synthesis of sterically congested biaryl systems and fused tricyclic cores (e.g., benzofurans via inverse-electron-demand Diels-Alder or cascade cyclizations). This guide provides a definitive structural analysis, a validated regioselective synthesis protocol, and a self-consistent spectroscopic identification system.
Part 1: Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | Methyl 3-bromofuran-2-carboxylate |
| CAS Number | 59786-31-1 |
| Molecular Formula | C |
| Molecular Weight | 205.01 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 56–58 °C (Lit.) |
| Solubility | Soluble in CH |
| Key Functional Groups |
Part 2: Synthetic Routes & Process Optimization
The Regioselectivity Challenge: Direct bromination of methyl furan-2-carboxylate is not a viable route for this isomer. Electrophilic aromatic substitution on furan-2-carboxylates occurs preferentially at the C5 position (the most nucleophilic site remaining), yielding methyl 5-bromofuran-2-carboxylate.
Validated Protocol: Kinetic Lithiation Strategy To access the 3-bromo-2-carboxylate specifically, a "Halogen Dance" or directed ortho-lithiation strategy starting from 3-bromofuran is required. The bromine atom at C3 directs lithiation to the C2 position due to the inductive acidification of the adjacent proton and the coordinating ability of the bromine lone pairs.
Step-by-Step Protocol
-
Preparation : Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Reagents :
-
3-Bromofuran (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq) – Freshly prepared or high-titre commercial solution.
-
Methyl Chloroformate (ClCOOMe) (1.2 eq)
-
THF (Anhydrous)
-
-
Execution :
-
Dissolve 3-bromofuran in THF at -78 °C.
-
Add LDA dropwise over 20 minutes. Maintain internal temperature < -70 °C. Mechanistic Note: LDA removes the C2 proton selectively. The C2-Li species is stabilized by the adjacent oxygen and bromine.
-
Stir for 30 minutes at -78 °C to ensure complete lithiation.
-
Add Methyl Chloroformate (neat) dropwise.
-
Allow the reaction to warm to 0 °C over 2 hours.
-
-
Workup : Quench with saturated NH
Cl. Extract with EtOAc. Wash with brine.[1][2] Dry over Na SO . -
Purification : Silica gel chromatography (Hexanes:EtOAc 9:1).
Figure 1: Regioselective synthesis pathway via kinetic lithiation, avoiding the thermodynamic C5-bromo isomer.
Part 3: Structural Characterization (Self-Validating System)
The primary risk in working with this compound is misidentifying it as the 4-bromo or 5-bromo isomer. The Self-Validating System relies on
1. Proton NMR (
H NMR) Analysis
Solvent: CDCl
| Position | Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| -OCH | 3.92 | Singlet (3H) | - | Methyl ester characteristic signal. |
| H-4 | ~6.65 | Doublet (1H) | Upfield furan proton. Coupled only to H-5. | |
| H-5 | ~7.48 | Doublet (1H) | Downfield due to proximity to Ring Oxygen. |
The Validation Check (The "Litmus Test"):
-
If
Hz: It is the 3-bromo isomer (Vicinal coupling H4–H5). -
If
Hz: It is the 5-bromo isomer (Vicinal coupling H3–H4). -
If
Hz: It is the 4-bromo isomer (Meta coupling H3–H5).
2. Carbon NMR (
C NMR)
-
C=O (Carbonyl): ~158 ppm.
-
C-2 (Quaternary): ~142 ppm (Shifted by ester).
-
C-5 (CH): ~146 ppm (Typical
-carbon in furan). -
C-4 (CH): ~114 ppm.
-
C-3 (C-Br): ~105 ppm (Upfield shift due to heavy atom effect of Br, despite electronegativity).
3. Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Pattern: Look for the characteristic 1:1 doublet for
Br and Br isotopes. -
Peaks:
204 and 206 (M+).
Figure 2: Decision tree for structural verification using NMR coupling constants.
Part 4: Reactivity Profile & Applications
The 3-bromofuran-2-carboxylate scaffold is a "linchpin" molecule. The C-Br bond is activated for Palladium-catalyzed cross-coupling, while the ester serves as an electrophile for heterocycle formation.
-
Suzuki-Miyaura Coupling:
-
Heck Reaction:
-
Coupling with styrenes or acrylates at the C3 position.[4]
-
-
Cyclization:
-
The ester group can react with dinucleophiles (e.g., hydrazine) to form furan-fused pyridazinones.
-
Part 5: Handling & Stability
-
Storage: Store at 2–8 °C under inert gas. The compound is stable but can discolor upon prolonged exposure to light due to slow debromination or oxidation.
-
Safety: GHS Classification: Warning .[5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Disposal: Halogenated organic waste stream.
References
-
Regioselective Lithiation of 3-Bromofuran
-
NMR Coupling Constants in Furans
-
Synthesis of 3-bromofuran-2-carboxylates
- Source: Sigma-Aldrich Product Specification (CAS 59786-31-1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. mmlab.uoc.gr [mmlab.uoc.gr]
- 5. 2-Bromofuran-3-carboxylic acid 96 197846-05-2 [sigmaaldrich.com]
- 6. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ekwan.github.io [ekwan.github.io]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
